2-Hydroxyethyl formate

Physical Chemistry Process Engineering Solvent Selection

Researchers requiring a formylating agent face extreme volatility hazards with methyl/ethyl formate. 2-Hydroxyethyl formate solves this with <0.4 mmHg vapor pressure at 25°C and a 175-180°C boiling point, enabling safer liquid-phase chemistry without pressurization. • Free hydroxyl handle enables sequential esterification, etherification, or transesterification inaccessible to non-functionalized alkyl formates. • Serves as certified reference standard for LC-MS/GC-MS impurity profiling in ethylene glycol and 1,4-dioxane systems. • ≥98% purity; hygroscopic material shipped under inert atmosphere with cold-chain packaging.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 628-35-3
Cat. No. B1216225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl formate
CAS628-35-3
Synonyms1,2-ethanediol monoformate
ethylene glycol monoformate
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC(COC=O)O
InChIInChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2
InChIKeyUKQJDWBNQNAJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Formate Properties and Procurement


2-Hydroxyethyl formate (CAS 628-35-3), also known as ethylene glycol monoformate or glycol monoformate, is a C3H6O3 ester with a molecular weight of 90.08 g/mol [1]. It is a colorless to pale yellow liquid or semi-solid that is hygroscopic and requires storage at -20°C under an inert atmosphere . This compound is primarily used as an organic synthesis intermediate and as a specialty solvent where its unique balance of polarity, hydrogen-bonding capacity, and moderate volatility offers distinct advantages over simpler alkyl formates [2].

Synthetic intermediate Supports hydroxyl-directed derivatization workflows
Specialty solvent Reported high-boiling, low-volatility solvent context
Property profile Selection-relevant balance of polarity and hydrogen-bonding capacity

Why 2-Hydroxyethyl Formate Cannot Be Substituted


2-Hydroxyethyl formate possesses a unique combination of physical and chemical properties that fundamentally distinguish it from its simpler, more volatile formate ester analogs such as methyl formate and ethyl formate. These differences are not merely incremental but represent a step-change in behavior that directly impacts process safety, reaction selectivity, and final product purity [1]. The presence of a free hydroxyl group enables subsequent derivatization chemistry that is impossible with non-functionalized alkyl formates, while its dramatically lower vapor pressure and higher boiling point mitigate the extreme flammability and handling hazards associated with methyl and ethyl formate [2]. Generic substitution with a lower-boiling, non-hydroxylated formate would inevitably lead to process failures, altered reaction pathways, or unacceptable safety profiles, as quantified in the evidence below .

2-Hydroxyethyl formate
Methyl / Ethyl formate
Free hydroxyl enables derivatization
No reactive hydroxyl; derivatization pathways may shift
Boiling point 175-180 °C
Boiling point 32-54 °C; reaction temperature profile may not transfer
Vapor pressure ~0.37 mmHg (25 °C)
Vapor pressure 200-476 mmHg; handling and safety context may differ substantially

Quantitative Comparison Against Key Formate Esters


Boiling Point vs. Methyl and Ethyl Formate

2-Hydroxyethyl formate exhibits a boiling point of 175.1–180 °C at 760 mmHg, which is >120 °C higher than methyl formate (32 °C) and >120 °C higher than ethyl formate (54 °C) . This substantial difference is attributable to intermolecular hydrogen bonding via its free hydroxyl group, a feature absent in simple alkyl formates [1].

Boiling point
Head-to-head
175.1–180 °C≥121 °C higher vs methyl & ethyl formate (32 °C, 54 °C) at 760 mmHg
Supports higher-temperature liquid-phase reactions without rapid solvent loss.
Reported head-to-head comparison; atmospheric pressure.
Physical Chemistry Process Engineering Solvent Selection

Vapor Pressure and Hazard Profile

The vapor pressure of 2-hydroxyethyl formate at 25 °C is approximately 0.36–0.4 mmHg, which is more than three orders of magnitude lower than that of methyl formate (~476 mmHg) and nearly three orders of magnitude lower than ethyl formate (~200 mmHg) [1][2]. This dramatically reduces the compound's volatility and associated flammability risks.

Vapor pressure
Head-to-head
0.36–0.4 mmHg>99.9% reduction vs methyl formate (476 mmHg); >99.8% vs ethyl formate (200 mmHg) at 25 °C
Supports lower volatility handling context and reduced VOC emission potential.
Based on head-to-head vapor pressure data; review site-specific EHS requirements.
Process Safety EHS Compliance Volatile Organic Compound (VOC) Management

Density and Molar Volume Differences

2-Hydroxyethyl formate has a density of 1.136–1.184 g/cm³ at 20 °C, which is approximately 15–20% higher than methyl formate (~0.98 g/cm³) and 23–28% higher than ethyl formate (~0.92 g/cm³) . This increased density correlates with a smaller molar volume and altered solvation characteristics.

Density
Data to verify
1.136–1.184 g/cm³~16-21% higher than methyl formate (0.97 g/cm³); ~23-28% higher than ethyl formate (0.92 g/cm³) at 20 °C
May influence phase separation and solvation in biphasic systems.
Source data not independently verified; confirm with supplier COA.
Formulation Science Reaction Engineering Material Compatibility

Hygroscopicity and Storage Stability

2-Hydroxyethyl formate is documented as hygroscopic and requires storage at -20 °C under an inert atmosphere to maintain purity and prevent hydrolysis or degradation . In contrast, methyl formate and ethyl formate are not typically classified as hygroscopic and can be stored under standard ambient conditions [1][2].

Storage stability
Class-level
Hygroscopic; store at -20 °C, inert atmosphereVs. methyl/ethyl formate: non-hygroscopic, ambient storage
Requires controlled storage logistics; procurement must account for freezer and inert gas needs.
Class-level inference; follow supplier-specific storage instructions.
Chemical Stability Storage and Handling Quality Control

High-Value Application Scenarios


Ethylene Glycol Ether and Derivative Synthesis

The free hydroxyl group of 2-hydroxyethyl formate serves as a reactive handle for further esterification, etherification, or transesterification reactions, enabling the production of specialized ethylene glycol ethers and other functionalized glycol derivatives. This functionality is absent in methyl or ethyl formate, which cannot participate in subsequent hydroxyl-directed chemistry. The compound's moderate boiling point (175–180 °C) allows for liquid-phase reaction conditions that are inaccessible to highly volatile formates, facilitating cleaner conversions and easier purification .

High-Temperature, Low-Volatility Solvent

In applications requiring a polar, hydrogen-bonding solvent with minimal evaporation, 2-hydroxyethyl formate is a superior choice over traditional low-boiling formates. Its vapor pressure of <0.4 mmHg at 25 °C eliminates the risk of solvent loss and the formation of flammable vapor clouds, which are significant hazards with methyl formate (476 mmHg) [1]. This makes it ideal for use in closed-system reactions, high-temperature distillations, or as a reaction medium for catalysts and reagents where solvent carryover must be strictly controlled.

Analytical Reference for Impurity Profiling

2-Hydroxyethyl formate is a recognized degradation product or impurity in ethylene glycol and 1,4-dioxane systems . Consequently, it is procured as a certified reference standard for analytical method development and quality control in pharmaceutical and industrial chemical manufacturing. The availability of material with defined purity specifications (e.g., 98% minimum) from specialty chemical suppliers supports its use in high-accuracy LC-MS or GC-MS impurity profiling, where unambiguous identification and quantification of this specific monoformate ester is required.

Organometallic Catalyst Carrier Medium

The combination of a polar ester moiety and a free hydroxyl group allows 2-hydroxyethyl formate to act as both a solvent and a potential ligand or stabilizer for certain organometallic catalysts. Its low volatility and high boiling point permit reactions at elevated temperatures without pressurization, while its hygroscopic nature and storage requirements necessitate careful handling but also indicate its capacity to interact with water-sensitive catalysts in a controlled manner . This profile is distinctly different from that of simple alkyl formates, which would not provide the same stabilizing or solubilizing environment.

Application
Selection Property
Validation Focus
Ethylene glycol ether & derivative synthesis
Free hydroxyl reactivity
Derivatization efficiency & product purity
High-temperature, low-volatility solvent
Boiling point & vapor pressure profile
Reaction temperature window & evaporation control
Analytical reference for impurity profiling
Defined purity specification
Method development & identity confirmation (LC-MS/GC-MS)
Organometallic catalyst carrier medium
Ester/hydroxyl dual functionality
Catalyst stability & ligand compatibility under controlled conditions

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